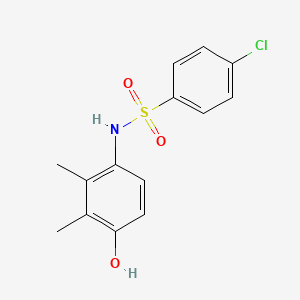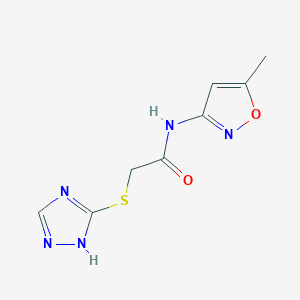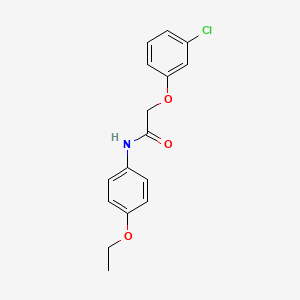![molecular formula C20H26N4O2 B5510292 (1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction This compound belongs to a class of chemicals known for their intricate molecular structures. These structures are often characterized by multiple rings and functional groups, leading to unique physical and chemical properties.
Synthesis Analysis
- The synthesis of related compounds involves one-pot reactions, utilizing catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene and methods like reflux in aqueous medium (Khurana et al., 2014).
Molecular Structure Analysis
- The structural and conformational studies of similar compounds show that they often adopt specific geometric configurations, as evidenced by X-ray diffraction and NMR spectroscopy (Fernández et al., 1995).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, including photolysis and aminomethylation, leading to the formation of new derivatives with distinct properties (Day et al., 1973).
Physical Properties Analysis
- The physical properties, such as thermal stability and solubility, can be determined through techniques like thermogravimetric analysis, which show that these compounds are generally stable under various conditions (G., Shridhar P Melkeri, P. Naik, Prabhaker Walmik, R. Priyarani, 2021).
Chemical Properties Analysis
- The chemical properties, including reactivity and binding capabilities, can be studied through spectroscopic methods and theoretical calculations, revealing insights into the compound's behavior in different chemical environments (Athira et al., 2017).
科学的研究の応用
Structural and Conformational Analysis
Research has delved into the structural and conformational aspects of diazabicyclanones and diazabicyclanols, offering insights into their conformation in different states. For example, studies have used spectroscopic methods to explore the preferred conformation of these compounds in solution, revealing that solvent polarity plays a significant role in determining their structure (Gálvez et al., 1985).
Antimicrobial Applications
Compounds containing the diazabicyclo structure have been evaluated for their antimicrobial efficacy. One study synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and screened them for antibacterial activities, demonstrating moderate to good efficacy against various bacterial strains (Asiri & Khan, 2010).
Synthesis Methodologies
Innovative synthesis methods for derivatives of diazabicyclo structures have been developed, including microwave-accelerated green chemistry techniques and the use of novel catalysts for methylation reactions, enhancing efficiency and yield under mild conditions (Shieh et al., 2001).
Exploration of Novel Catalytic Properties
The catalytic properties of diazabicyclo derivatives have been explored, showing that these compounds can facilitate a range of chemical transformations. This includes the one-pot synthesis of heterocyclic compounds in aqueous medium, highlighting the versatility and efficiency of diazabicyclo derivatives as catalysts (Khurana et al., 2014).
特性
IUPAC Name |
(1S,5R)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-18(20(26)24(22(14)3)16-7-5-4-6-8-16)13-23-11-15-9-10-17(12-23)21(2)19(15)25/h4-8,15,17H,9-13H2,1-3H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOYJWSEIVRRPU-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CC4CCC(C3)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3C[C@@H]4CC[C@H](C3)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)
![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)
![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)